molecular formula C9H12N2O3 B8646400 2-Amino-6-methoxymethyl-nicotinic acid methyl ester CAS No. 849805-26-1

2-Amino-6-methoxymethyl-nicotinic acid methyl ester

Cat. No. B8646400
CAS RN: 849805-26-1
M. Wt: 196.20 g/mol
InChI Key: DDKQJIIOOPBFCO-UHFFFAOYSA-N
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Description

“2-Amino-6-methoxymethyl-nicotinic acid methyl ester” is a chemical compound with the IUPAC name methyl 6-amino-2-methoxynicotinate . It has a molecular weight of 182.18 and is typically in the form of a white solid .


Synthesis Analysis

The synthesis of an ester, such as “2-Amino-6-methoxymethyl-nicotinic acid methyl ester”, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-methoxymethyl-nicotinic acid methyl ester” is represented by the linear formula C8H10N2O3 . The InChI code for this compound is 1S/C8H10N2O3/c1-12-7-5 (8 (11)13-2)3-4-6 (9)10-7/h3-4H,1-2H3, (H2,9,10) .


Chemical Reactions Analysis

Esters, including “2-Amino-6-methoxymethyl-nicotinic acid methyl ester”, typically undergo reactions such as hydrolysis . In hydrolysis, the ester is broken down into its constituent alcohol and carboxylic acid .

properties

CAS RN

849805-26-1

Product Name

2-Amino-6-methoxymethyl-nicotinic acid methyl ester

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-13-5-6-3-4-7(8(10)11-6)9(12)14-2/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

DDKQJIIOOPBFCO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-6-chloro-nicotinic acid methyl ester (1.4 g, 7.6 mmol) described in Manufacturing Example 26-1-2, tributyl-methoxymethyl-stannane (3.1 g, 9.1 mmol) described in Manufacturing Example 26-1-3, tetrakis(triphenylphosphine)palladium (440 mg, 0.38 mmol) and N-methylpyrrolidinone (20 mL) was stirred for 3.5 hours at 130° C. The reaction mixture was cooled to room temperature, and aqueous potassium fluoride solution and ethyl acetate were added to the reaction mixture, which was then filtered through a Celite pad. The organic layer was separated and washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:2) to obtain the title compound (0.93 g, 63%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
440 mg
Type
catalyst
Reaction Step Five
Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-chloro-nicotinic acid methyl ester (1.4 g, 7.6 mmol) described in Production Example 4-1-2, tributyl methoxymethyl stannane (3.1 g, 9.1 mmol) described in Production Example 4-1-3, tetrakis(triphenylphosphine) palladium (440 mg, 0.38 mmol) and N-methylpyrrolidinone (20 mL) was stirred for 3.5 hours at 130° C. The reaction mixture was allowed to cool on standing followed by the addition of aqueous potassium fluoride solution while cooling with ice and filtering through Celite. After washing the organic layer with sat. NaCl, the organic layer was distilled under a reduced pressure. The residue was purified by silica gel column chromatography (heptane/ethyl acetate=2/1) to obtain the title compound (0.93 g, 4.7 mmol, 63%) as a pale brown oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
440 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-6-chloro-nicotinic acid methyl ester (1.4 g) described in Manufacturing Example 11-2, tributyl-methoxymethyl-tin (3.1 g) described in Manufacturing Example 11-3-1, tetrakis(triphenylphosphine)palladium(0) (440 mg), and NMP (20 mL) was stirred for 3.5 hours at 130° C. The reaction solution was allowed to cool, an aqueous potassium fluoride solution and ethyl acetate were added thereto under ice cooling, after which the reaction mixture was filtered through Celite. The organic layer was washed with saturated brine, after which the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the titled compound (0.93 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
440 mg
Type
catalyst
Reaction Step Five

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